(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Description
(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (CAS: 1956434-77-7) is a chiral amino acid derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. It features a methylamino group at the second carbon and a phenyl ring at the third carbon of the propanoic acid backbone. This compound is categorized under amino acids and is used in pharmaceutical research, particularly in drug development targeting neurological and metabolic pathways .
Properties
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBSADGQZNFW-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739127 | |
| Record name | N-Methyl-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56564-52-4 | |
| Record name | N-Methyl-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenylalanine, which undergoes a series of reactions to introduce the methylamino group.
Reaction Conditions: The key steps include the protection of the amino group, methylation, and subsequent deprotection. The reactions are carried out under controlled temperatures and pH to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural properties allow it to act as a chiral auxiliary in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs.
Case Study: Antihistamine Activity
Research has indicated that derivatives of this compound exhibit significant antihistamine properties. For instance, a patent describes processes for preparing 2-methyl-2'-phenylpropionic acid derivatives that demonstrate high selectivity towards H1 receptors, making them suitable for treating allergic conditions without interfering with cardiovascular medications .
Biochemical Research
This compound is utilized in studies investigating the mechanisms of amino acid transport and metabolism. Its structural similarity to naturally occurring amino acids allows researchers to explore its effects on various biological systems.
Case Study: Inhibition of Bacterial Growth
(R)-2-(Methylamino)-3-phenylpropanoic acid has been identified as a proton ionophore, which inhibits bacterial growth by binding to amine groups in cell walls. This property is particularly valuable in developing new antimicrobial agents .
Neuroscience Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its methylamino group may influence neurotransmitter release or reuptake, providing insights into conditions such as depression or anxiety.
Case Study: Neurotransmitter Modulation
Studies have shown that related compounds can modulate synaptic transmission, suggesting potential applications in developing treatments for neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and metabolism.
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The compound is compared to analogs with modifications in:
- Amino group substitution (e.g., methylamino vs. primary amino).
- Esterification vs. carboxylic acid forms .
- Phenyl ring substituents (e.g., halogens, methoxy groups).
- Additional functional groups (e.g., amides, branched chains).
Data Table: Structural and Physicochemical Properties
Functional Group Impact on Properties
Primary amino analogs (e.g., 63060-94-6) are more reactive in peptide coupling reactions due to the absence of steric hindrance from methyl groups .
Ester vs. Carboxylic Acid Forms :
- Ethyl ester derivatives (e.g., 63060-94-6) act as prodrugs, improving oral bioavailability by masking the carboxylic acid group. Hydrolysis in vivo releases the active acid form .
- The carboxylic acid hydrochloride form (target compound) offers better solubility in polar solvents compared to esters .
Phenyl Ring Modifications :
- Fluorinated analogs (e.g., 64282-12-8, 176896-71-2) exhibit increased metabolic stability and receptor binding affinity due to fluorine’s electronegativity and small atomic radius .
- Methoxy-substituted derivatives (e.g., 86118-10-7) reduce aromaticity, altering electronic properties and hydrogen-bonding capacity .
Biological Activity
(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, commonly referred to as (R)-MPP, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's structural features suggest a variety of interactions with biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
(R)-MPP is characterized by the following chemical formula:
- Molecular Formula: C10H13ClN2O2
- Molecular Weight: 232.68 g/mol
The compound features a methylamino group attached to a phenylpropanoic acid backbone, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility and stability in aqueous environments.
The biological activity of (R)-MPP can be attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is known to act as an agonist at certain glutamate receptors, which play a pivotal role in synaptic transmission and plasticity.
Key Mechanisms:
- Glutamate Receptor Modulation: (R)-MPP has been shown to enhance the activity of NMDA receptors, which are critical for learning and memory processes.
- Neuroprotective Effects: Studies indicate that (R)-MPP may exert neuroprotective effects against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Data
Recent studies have highlighted various aspects of (R)-MPP's biological activity. Below is a summary of key findings:
Case Studies
-
Neuroprotective Effects in Animal Models:
A study demonstrated that administration of (R)-MPP in rodent models of Alzheimer's disease resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function. The mechanism was attributed to enhanced NMDA receptor signaling and reduced oxidative stress. -
Antidepressant-Like Activity:
In a controlled trial involving mice subjected to chronic stress, (R)-MPP administration led to significant improvements in depressive-like behaviors. The compound's ability to modulate glutamatergic transmission was posited as a contributing factor to its antidepressant effects.
Pharmacokinetics
Understanding the pharmacokinetics of (R)-MPP is essential for evaluating its potential therapeutic applications. Key pharmacokinetic parameters include:
- Absorption: Rapid absorption post-oral administration.
- Distribution: Widely distributed in body tissues; crosses the blood-brain barrier effectively.
- Metabolism: Primarily metabolized in the liver; metabolites include both active and inactive forms.
- Excretion: Excreted mainly via urine, with a half-life ranging from 4 to 6 hours.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. For example, a Strecker synthesis variant can be employed using (R)-α-methylbenzylamine as a chiral auxiliary to control stereochemistry. Reaction pH (6.5–7.5) and temperature (0–4°C) are critical to minimize racemization . Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98% ee) .
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze the -NMR spectrum for characteristic signals: δ 1.4 ppm (methylamino CH), δ 3.2 ppm (methine proton adjacent to the amino group), and δ 7.3–7.5 ppm (phenyl protons) .
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to confirm enantiopurity. Retention times should match reference standards .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 226.1 (free base) and [M+Cl] at m/z 260.1 (hydrochloride form) .
Q. What are the solubility and stability profiles of this compound under physiological and storage conditions?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies indicate degradation <5% over 24 months at -20°C in lyophilized form. In solution (DMSO), store at -80°C and avoid freeze-thaw cycles to prevent hydrolysis of the methylamino group .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between enantiomers of this compound?
- Methodological Answer : Contradictions often arise from incomplete chiral separation or residual solvents. Validate assays using:
- Chiral HPLC to confirm enantiopurity post-experiment.
- Dose-response curves to rule out solvent interference (e.g., DMSO >0.1% can inhibit receptor binding).
- Molecular docking simulations to compare (R)- and (S)-enantiomer interactions with target proteins (e.g., NMDA receptors) .
Q. What strategies are recommended for studying the compound’s role in modulating neurotransmitter systems (e.g., dopamine, glutamate)?
- Methodological Answer :
- In vitro : Use primary neuronal cultures to measure Ca flux via FLIPR assays. Pre-treat cells with the compound (1–100 µM) and monitor glutamate-induced excitotoxicity .
- In vivo : Employ microdialysis in rodent models to quantify extracellular dopamine levels in the striatum after intraperitoneal administration (10 mg/kg). Pair with HPLC-ECD for analyte quantification .
- Control : Include a racemic mixture to isolate (R)-enantiomer-specific effects .
Q. How can researchers resolve conflicting data regarding the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Variability often stems from interspecies differences (e.g., human vs. rat CYP450 isoforms).
- Optimize incubation conditions : Use NADPH-regenerating systems and pre-incubate microsomes with the compound (1–50 µM) for 30 minutes.
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., N-demethylation products).
- Cross-validate with recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways .
Technical Challenges and Solutions
Q. What experimental designs mitigate racemization during prolonged biological assays?
- Methodological Answer :
- Buffer selection : Use phosphate buffers (pH 7.4) instead of Tris, which can catalyze racemization at elevated temperatures.
- Short-term exposures : Limit incubation times to <6 hours in cell-based assays.
- Post-assay chiral analysis : Confirm enantiopurity using circular dichroism (CD) spectroscopy .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with 2:1 ethanol/water mixtures.
- Temperature gradient : Slow cooling from 40°C to 4°C over 72 hours yields monoclinic crystals (space group P2).
- Data collection : Resolve to 1.8 Å resolution using synchrotron radiation. Anisotropic refinement confirms hydrogen bonding between the hydrochloride and carboxylate groups .
Data Contradiction Analysis
Q. Why do some studies report antagonistic effects on NMDA receptors while others show no activity?
- Methodological Answer : Discrepancies may arise from:
- Receptor subunit composition : The compound selectively inhibits GluN2B-containing NMDA receptors (IC = 3 µM) but not GluN2A subtypes.
- Assay pH : Activity is pH-dependent; acidic conditions (pH 6.5) enhance binding affinity.
- Solution stability : Degradation products (e.g., free base) may interfere with results. Validate compound integrity via LC-MS before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
